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Compound of Interest

Compound Name: PD 160170

Cat. No.: B061668

An in-depth analysis of the novel oral immune checkpoint inhibitor, CA-170, in various tumor
types, with a comparative look at established therapies.

CA-170, an orally bioavailable small molecule, has emerged as a novel investigational agent in
cancer immunotherapy. It is designed to dually target the immune checkpoint proteins
Programmed Death-Ligand 1 (PD-L1) and V-domain lg Suppressor of T-cell Activation (VISTA),
both of which act as negative regulators of T-cell function.[1][2] By inhibiting these pathways,
CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate
tumor cells.[1] This guide provides a comprehensive evaluation of the therapeutic potential of
CA-170 across different tumor types, comparing its performance with current standard-of-care
treatments, supported by available experimental data.

Mechanism of Action: A Dual Approach to Immune
Reinvigoration

CA-170 is designed to block the interaction between PD-L1 and its receptor, PD-1, on T-cells,
as well as inhibit the VISTA pathway. This dual inhibition is intended to provide a more
comprehensive reversal of tumor-induced immune suppression compared to agents that target
a single pathway.[1][3] Preclinical studies have suggested that the combined blockade of PD-
1/PD-L1 and VISTA pathways can result in synergistic anti-tumor responses.[1][3]

A point of contention has arisen regarding the direct binding of CA-170 to PD-L1. While initial
reports from the developers suggested this direct interaction, at least one independent study
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has challenged this, indicating a lack of direct binding. This ongoing scientific debate is a
critical consideration in fully understanding the compound’'s mechanism of action.

Proposed Mechanism of Action of CA-170

Blocks

Antigen Rresenting Cell (APC) / Tumor Cell

Inhibition

VISTA Receptor

Suppresses Suppresses

T-Cell Activation

Click to download full resolution via product page

Caption: Proposed dual inhibitory mechanism of CA-170 on PD-L1 and VISTA pathways.

Preclinical Evaluation of CA-170

In preclinical studies, CA-170 demonstrated the ability to rescue the proliferation and effector
functions of T-cells that were inhibited by PD-L1, PD-L2, and VISTA.[4][5] Oral administration of
CA-170 in immunocompetent mouse tumor models resulted in significant anti-tumor efficacy,
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comparable to that of anti-PD-1 or anti-VISTA antibodies.[4][5][6] These studies showed an
increase in the proliferation and activation of T-cells within the tumor microenvironment.[4][5]

Key Preclinical Experiments and Methodologies

T-Cell Proliferation and Cytokine Release Assays:

o Objective: To assess the ability of CA-170 to restore the function of T-cells suppressed by
PD-L1 or VISTA.

o Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with
anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA proteins,
with or without CA-170. T-cell proliferation was measured using techniques like CFSE
dilution assays, and cytokine release (e.g., IFN-y) was quantified by ELISA.[4][5]
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Workflow for In Vitro T-Cell Functional Assays
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Caption: Experimental workflow for assessing CA-170's effect on T-cell function.

In Vivo Tumor Models:

» Objective: To evaluate the anti-tumor efficacy of orally administered CA-170.
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» Methodology: Syngeneic mouse tumor models, such as CT26 colon carcinoma, were used.
Tumor-bearing mice were treated with daily oral doses of CA-170, a vehicle control, or an
anti-PD-1 antibody. Tumor growth was monitored over time, and upon study completion,
tumors were often excised for analysis of tumor-infiltrating lymphocytes by flow cytometry.[5]

Clinical Evaluation of CA-170

CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 clinical trials in patients with
advanced solid tumors and lymphomas.[2][3][7][8] These trials aimed to establish the safety,
recommended Phase 2 dose, and preliminary efficacy of CA-170.

Phase 1 Trial (NCT02812875)

This first-in-human, open-label, dose-escalation study enrolled patients with advanced solid
tumors or lymphomas who had progressed on or were not candidates for standard therapies.[2]
[71[8] The trial showed that CA-170 was generally well-tolerated, with a manageable safety
profile.[1] Evidence of anti-tumor activity was observed, including tumor shrinkage and stable
disease in some patients.[1]

Phase 2 Trial (India)

A Phase 2 study was conducted in India across multiple tumor types, including Head and Neck
Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC), MSI-High (MSI-

H) solid tumors, and classical Hodgkin Lymphoma (cHL).[3] This trial investigated two different
dosages of CA-170.[3]

Key Findings from Clinical Trials:

o Safety: CA-170 was generally well-tolerated. Immune-related adverse events (irAEs) were
observed, including hypothyroidism, skin rash, and hematological events, which were
reported to be reversible and of shorter duration compared to those seen with antibody-
based immunotherapies.[3]

» Efficacy: The clinical benefit rate (CBR), defined as stable disease or better, was noted to be
in a similar range to that of approved PD-1/PD-L1 antibodies in some cohorts.[3] However,
the objective response rates (ORR) were generally lower.[3] Interestingly, some data
suggested better efficacy at a lower dosage, a phenomenon the investigators noted as
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consistent with a bell-shaped curve of immune activation observed in preclinical studies.[3]

In patients with Hodgkin lymphoma, partial responses were observed.[3]

Comparative Analysis with Standard of Care

The primary competitors for CA-170 in the investigated tumor types are monoclonal antibody-

based immune checkpoint inhibitors that target the PD-1/PD-L1 pathway. These include

pembrolizumab (Keytruda®) and nivolumab (Opdivo®).

Non-Small Cell Lung Cancer (NSCLC)

Standard of Care: For patients with advanced NSCLC and high PD-L1 expression (Tumor

Proportion Score [TPS] = 50%), single-agent pembrolizumab is a standard first-line treatment.

[7Ie][10][11][12]

Parameter

CA-170 (Phase 2)

Pembrolizumab (KEYNOTE-
024)[7][9][10][11][212]

Mechanism of Action

Oral small molecule inhibitor of

IV monoclonal antibody

PD-L1 and VISTA against PD-1
Objective Response Rate Data not fully mature, generally 450
-~ 0
(ORR) lower than antibodies
Median Progression-Free
) Data not fully mature ~10.3 months
Survival (PFS)
Median Overall Survival (OS) Data not fully mature ~30.0 months

Administration

Oral, daily

Intravenous, every 3 or 6

weeks

Head and Neck Squamous Cell Carcinoma (HNSCC)

Standard of Care: For patients with recurrent or metastatic HNSCC that has progressed after

platinum-based chemotherapy, nivolumab is an approved treatment option.[13][14][15]
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Parameter

CA-170 (Phase 2)

Nivolumab (CheckMate-141)
[13][14][15]

Mechanism of Action

Oral small molecule inhibitor of

IV monoclonal antibody

PD-L1 and VISTA against PD-1
Objective Response Rate One patient showed 48.1% 13.3%
-~ . 0
(ORR) tumor reduction
Median Progression-Free
) Data not fully mature ~2.0 months
Survival (PFS)
Median Overall Survival (OS) Data not fully mature ~7.5 months

Administration

Oral, daily

Intravenous, every 2 or 4

weeks

MSI-High (MSI-H) Solid Tumors

Standard of Care: Pembrolizumab is approved for the treatment of adult and pediatric patients
with unresectable or metastatic MSI-H or mismatch repair deficient (dAMMR) solid tumors that
have progressed following prior treatment.[8][16][17][18][19][20][21]

Parameter

CA-170 (Phase 2)

Pembrolizumab (KEYNOTE-
158)[8][16][17][18][19]

Mechanism of Action

Oral small molecule inhibitor of
PD-L1 and VISTA

IV monoclonal antibody

against PD-1

Objective Response Rate
(ORR)

Data not fully mature

~34.3% (non-colorectal)

Median Progression-Free
Survival (PFS)

Data not fully mature

~4.1 months (non-colorectal)

Median Overall Survival (OS)

Data not fully mature

~23.5 months (non-colorectal)

Administration

Oral, daily

Intravenous, every 3 or 6

weeks
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Classical Hodgkin Lymphoma (cHL)

Standard of Care: For patients with relapsed or refractory cHL after autologous stem cell
transplant, nivolumab is an established treatment option.[22][23][24][25][26]

Nivolumab (CheckMate-205)

Parameter CA-170 (Phase 2)
[22][23][24][25][26]

] ] Oral small molecule inhibitor of IV monoclonal antibody
Mechanism of Action

PD-L1 and VISTA against PD-1
Objective Response Rate Partial responses observed in
) ~69-71%
(ORR) 2 of 12 patients
Median Progression-Free
) Data not fully mature ~14.7 months
Survival (PFS)
5-Year Overall Survival (OS)
Data not fully mature ~71.4%
Rate
o ] ] Intravenous, every 2 or 4
Administration Oral, daily

weeks

Discussion and Future Directions

CA-170 represents a promising step towards an orally administered immunotherapy for cancer.
Its dual targeting of PD-L1 and VISTA offers a potentially broader mechanism of immune
activation compared to single-pathway inhibitors. The preclinical data are encouraging,
demonstrating potent anti-tumor activity.

The clinical data, while still maturing, suggest that CA-170 is well-tolerated and can provide
clinical benefit to some patients with advanced cancers. The observation of a potential bell-
shaped dose-response curve warrants further investigation to optimize dosing strategies. The
lower objective response rates compared to approved antibody therapies in some settings may
suggest that CA-170 could be more effective in specific patient populations or in combination
with other agents. The controversy surrounding its direct interaction with PD-L1 also needs to
be resolved to fully elucidate its mechanism of action.
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Future research should focus on identifying biomarkers to predict which patients are most likely
to respond to CA-170. Combination studies with other anti-cancer therapies, such as
chemotherapy, targeted therapies, or other immunotherapies, could also unlock the full
potential of this novel oral agent. The convenience of oral administration could offer a
significant quality of life advantage for patients compared to intravenous infusions.
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Caption: Logical progression of CA-170's development and evaluation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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